N-ethyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine
Overview
Description
Molecular Structure Analysis
The IUPAC name of this compound is 1-(2-isopropyl-6-methyl-4-pyrimidinyl)-N-methyl-4-piperidinamine . The InChI code is 1S/C14H24N4/c1-10(2)14-16-11(3)9-13(17-14)18-7-5-12(15-4)6-8-18/h9-10,12,15H,5-8H2,1-4H3 .Physical And Chemical Properties Analysis
The compound is an oil at room temperature . It has a molecular weight of 262.39 g/mol.Scientific Research Applications
Medicine: Potential Therapeutic Agent
This compound has been identified for its potential use in medicine. It has been designated as an orphan medicine for the treatment of acute myeloid leukemia in the European Union . This status provides the developer with scientific and regulatory support to advance the medicine towards marketing authorization.
Agriculture: Chemical Research
While specific applications in agriculture are not directly mentioned, compounds like N-ethyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine are often researched for their potential use in developing new pesticides or growth regulators due to their unique chemical structures .
Material Science: Synthesis and Characterization
In material science, this compound could be used in the synthesis and characterization of new materials. Its molecular structure suggests potential utility in creating polymers or other complex materials that require specific organic molecules as building blocks .
Environmental Science: Analytical Studies
The compound’s properties may make it suitable for environmental science applications, particularly in analytical studies to detect and quantify chemical substances in environmental samples, although specific uses in this field require further exploration .
Biochemistry: Enzyme Interaction Studies
Biochemists might explore the interaction of N-ethyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine with various enzymes. Understanding these interactions can lead to insights into enzyme function and the design of enzyme inhibitors or activators .
Chemical Synthesis: Solvent and Reagent
The compound could serve as a solvent or reagent in chemical synthesis processes. Its structure indicates potential reactivity with various chemical groups, making it a candidate for use in complex organic synthesis reactions .
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
N-ethyl-1-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4/c1-5-16-13-6-8-19(9-7-13)14-10-12(4)17-15(18-14)11(2)3/h10-11,13,16H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGGQYZIWOTPKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCN(CC1)C2=NC(=NC(=C2)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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